ethyl 2-benzyl-3-broMopropanoate
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Overview
Description
Ethyl 2-benzyl-3-bromopropanoate is an organic compound with the molecular formula C12H15BrO2. It is a colorless liquid that belongs to the class of organobromine compounds. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-benzyl-3-bromopropanoate can be synthesized through the esterification of 2-benzyl-3-bromopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrobromination of ethyl 2-benzylacrylate. This reaction proceeds in an anti-Markovnikov manner, ensuring the bromine atom attaches to the less substituted carbon atom.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The compound can be reduced to ethyl 2-benzyl-3-propanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Ethyl 2-benzyl-3-hydroxypropanoate, ethyl 2-benzyl-3-cyanopropanoate.
Reduction: Ethyl 2-benzyl-3-propanol.
Oxidation: 2-Benzyl-3-bromopropanoic acid, 2-benzyl-3-bromopropanone.
Scientific Research Applications
Ethyl 2-benzyl-3-bromopropanoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-3-bromopropanoate primarily involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in other molecules, facilitating various chemical transformations. The bromine atom in the compound is particularly reactive, making it a key site for nucleophilic attack.
Comparison with Similar Compounds
Ethyl 3-bromopropanoate: Similar in structure but lacks the benzyl group.
Ethyl 2-bromopropanoate: Similar but with a different substitution pattern.
Ethyl bromoacetate: Contains a bromine atom but has a simpler structure.
Uniqueness: Ethyl 2-benzyl-3-bromopropanoate is unique due to the presence of both the benzyl and bromine groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis.
Biological Activity
Ethyl 2-benzyl-3-bromopropanoate (CAS No: 1246923-39-6) is a compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article delves into its synthesis, mechanisms of action, biological activities, and relevant case studies.
This compound can be synthesized through the esterification of 2-benzyl-3-bromopropanoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion. Alternatively, it can be produced industrially via the hydrobromination of ethyl 2-benzylacrylate, following an anti-Markovnikov addition mechanism.
Chemical Structure:
The biological activity of this compound is primarily attributed to its role as an alkylating agent. The bromine atom in the compound is highly reactive, allowing it to form covalent bonds with nucleophilic sites in other molecules. This property facilitates various chemical transformations and interactions within biological systems.
Enzyme Interaction
The compound has also been studied in the context of enzyme-catalyzed reactions, particularly focusing on ester hydrolysis. Its reactivity allows it to serve as a substrate or inhibitor in various enzymatic processes, providing insights into its potential applications in biochemical research.
Case Studies
- Antimicrobial Screening : A study synthesized a series of related compounds and tested their antimicrobial efficacy against a panel of bacteria and fungi. Results indicated that modifications to the benzyl and bromopropanoate moieties significantly influenced biological activity, suggesting that this compound could be optimized for enhanced effects .
- Pharmaceutical Applications : this compound has been explored as a precursor in pharmaceutical synthesis, particularly for compounds targeting bacterial infections. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the development of new therapeutic agents .
Properties
CAS No. |
1246923-39-6 |
---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
0 |
Synonyms |
ethyl 2-benzyl-3-broMopropanoate |
Origin of Product |
United States |
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